molecular formula C27H56O3 B14519218 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane CAS No. 63167-15-7

3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane

Cat. No.: B14519218
CAS No.: 63167-15-7
M. Wt: 428.7 g/mol
InChI Key: UZVUYPLGXPRRJM-UHFFFAOYSA-N
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Description

3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane is an organic compound characterized by its complex structure, which includes multiple ether linkages and a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane typically involves multi-step organic reactions. One common approach is the etherification of 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol with a suitable heptane derivative under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol groups, facilitating the nucleophilic attack on the heptane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or thiolates in the presence of a suitable base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ethers or thioethers.

Scientific Research Applications

3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its unique chemical properties.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane involves its interaction with specific molecular targets. The compound’s ether linkages and hydrophobic heptane backbone allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane stands out due to its multiple ether linkages and long hydrophobic chain, which confer unique solubility and reactivity properties. These characteristics make it particularly useful in applications requiring specific solvent or surfactant properties.

Properties

CAS No.

63167-15-7

Molecular Formula

C27H56O3

Molecular Weight

428.7 g/mol

IUPAC Name

3-[2,3-bis(2-ethylhexoxy)propoxymethyl]heptane

InChI

InChI=1S/C27H56O3/c1-7-13-16-24(10-4)19-28-22-27(30-21-26(12-6)18-15-9-3)23-29-20-25(11-5)17-14-8-2/h24-27H,7-23H2,1-6H3

InChI Key

UZVUYPLGXPRRJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC(COCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

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